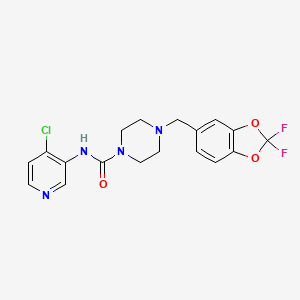

JNJ-42165279

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a potent, selective, and orally bioavailable inhibitor of fatty acid amide hydrolase

Eigenschaften

IUPAC Name |

N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF2N4O3/c19-13-3-4-22-10-14(13)23-17(26)25-7-5-24(6-8-25)11-12-1-2-15-16(9-12)28-18(20,21)27-15/h1-4,9-10H,5-8,11H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGYNGCRVZLMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=CN=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045937 | |

| Record name | JNJ-42165279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346528-50-4 | |

| Record name | N-(4-Chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-piperazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346528-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JNJ-42165279 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346528504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-42165279 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JNJ-42165279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CHLOROPYRIDIN-3-YL)-4-[(2,2-DIFLUORO-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JNJ-42165279 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2E5UQ11Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-42165279: A Deep Dive into its Mechanism of Action on Fatty Acid Amide Hydrolase (FAAH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of fatty acid amide hydrolase (FAAH), an enzyme pivotal in the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Developed by Janssen Pharmaceutica, this compound has been investigated for its therapeutic potential in anxiety and mood disorders.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on FAAH, detailing its inhibitory activity, pharmacodynamic effects, and the experimental methodologies used in its characterization.

Introduction to FAAH and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which terminates the signaling of N-arachidonoylethanolamine, more commonly known as anandamide (AEA), by hydrolyzing it into arachidonic acid and ethanolamine.[3] FAAH also metabolizes other bioactive fatty acid amides like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[4] By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to enhanced activation of cannabinoid receptors and other downstream targets, which is hypothesized to produce therapeutic effects such as anxiolysis and analgesia.[5][6]

Mechanism of Action of this compound

This compound acts as a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[1][2] This mechanism involves the compound binding to the active site of FAAH, leading to the inactivation of the enzyme.[2] The slow reversibility of this binding allows for a prolonged duration of action.[5]

In Vitro Inhibitory Activity

The potency of this compound against FAAH has been quantified in vitro, demonstrating high affinity for both human and rat forms of the enzyme.

| Parameter | Species | Value (nM) | Reference |

| IC50 | Human (hFAAH) | 70 ± 8 | [4] |

| IC50 | Rat (rFAAH) | 313 ± 28 | [4] |

Table 1: In vitro inhibitory activity of this compound against FAAH.

Pharmacodynamic Effects of this compound

The inhibition of FAAH by this compound leads to measurable changes in the levels of its endogenous substrates, both peripherally and centrally.

Impact on Endocannabinoid Levels

Clinical studies in healthy volunteers have demonstrated a dose-dependent increase in the plasma and cerebrospinal fluid (CSF) concentrations of anandamide (AEA) following administration of this compound.

| Dose | Matrix | Analyte | Fold Increase (Mean) | Reference |

| 10 mg (single dose) | Plasma | AEA | ≥10-fold | [5] |

| 10-100 mg (single dose) | Plasma | AEA | 5.5–10-fold | [5] |

| 10-100 mg (single dose) | Plasma | OEA & PEA | 4.3–5.6-fold | [5] |

| 10 mg (7 days) | CSF | AEA | ~45-fold | [5] |

| 25 mg (7 days) | CSF | AEA | ~41-fold | [5] |

| 75 mg (7 days) | CSF | AEA | ~77-fold | [5] |

| 10 mg (7 days) | CSF | OEA | ~6.6-fold | [5] |

| 25 mg (7 days) | CSF | OEA | ~5.8-fold | [5] |

| 75 mg (7 days) | CSF | OEA | ~7.4-fold | [5] |

Table 2: Effect of this compound on endocannabinoid and related fatty acid amide levels.

Brain FAAH Occupancy

Positron Emission Tomography (PET) studies using the FAAH-specific tracer [11C]MK3168 have been conducted to determine the extent of FAAH engagement in the human brain following this compound administration.

| Dose | Timing | Brain FAAH Occupancy (%) | Reference |

| 2.5 mg (single dose) | At Cmax | >50% | [5] |

| 5 mg (single dose) | At Cmax | Appreciable | [5] |

| 10 mg (single dose) | At Cmax | 96–98% | [5] |

| 25 mg (single dose) | At Cmax | 96–98% | [5] |

| 50 mg (single dose) | At Cmax | 96–98% | [5] |

| 10 mg (single dose) | At trough | >80% | [5] |

Table 3: Brain FAAH occupancy by this compound as measured by PET.

Experimental Protocols

In Vitro FAAH Inhibition Assay

The inhibitory potency of this compound on recombinant human and rat FAAH was determined using an in vitro assay. While the specific proprietary assay details are not fully disclosed, a general protocol for such an assay involves:

-

Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., HEK293).

-

Substrate: A fluorescent or radiolabeled substrate of FAAH, such as anandamide.

-

Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (this compound) are incubated for a defined period (e.g., 1 hour).[4]

-

Detection: The product of the enzymatic reaction is quantified using a method appropriate for the substrate (e.g., fluorescence detection or liquid scintillation counting).

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Animal Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

The efficacy of this compound in a preclinical model of neuropathic pain was assessed using the spinal nerve ligation (SNL) model in rats.[4]

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.[7]

-

Behavioral Testing: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is measured before and after drug administration.

-

Drug Administration: this compound is administered orally (p.o.).[4]

-

Efficacy Measurement: The dose-dependent reversal of tactile allodynia is measured and expressed as the percentage of the maximum possible effect (%MPE). The ED90 (the dose required to produce 90% of the maximum effect) was determined to be 22 mg/kg.[4]

Human PET Imaging for Brain FAAH Occupancy

To quantify the engagement of this compound with its target in the human brain, a PET study was conducted.[5]

-

Radiotracer: [11C]MK3168, a selective and reversible radiolabeled FAAH inhibitor, was used.[5]

-

Study Design: A baseline PET scan was performed to measure the baseline FAAH levels. Following administration of single or multiple doses of this compound, subsequent PET scans were conducted.[5]

-

Image Acquisition and Analysis: Dynamic PET scans were acquired, and the total distribution volume (VT) of the radiotracer in different brain regions was calculated.

-

Occupancy Calculation: FAAH occupancy was determined by the percentage reduction in [11C]MK3168 binding (VT) after this compound administration compared to the baseline scan.

Signaling Pathway and Experimental Workflow Visualizations

Caption: FAAH Signaling and Inhibition by this compound.

References

- 1. Assessments [bio-protocol.org]

- 2. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spinal nerve ligation model [pspp.ninds.nih.gov]

JNJ-42165279: A Technical Overview of Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding affinity of JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information presented herein is compiled from preclinical and clinical research to support further investigation and development in related fields.

Core Mechanism and Target Engagement

This compound is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid amides (FAAs) such as anandamide (AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA)[1][2]. By inhibiting FAAH, this compound potentiates endocannabinoid signaling, a pathway with therapeutic potential for mood and anxiety disorders, as well as pain management[1][3].

The compound acts as a covalently binding but slowly reversible selective inhibitor of FAAH[4]. Preclinical studies describe it as a substrate of the enzyme that inhibits its activity by covalent binding to the catalytic site. The enzyme's activity is restored through the slow hydrolysis of the drug fragment from the active site, leading to the regeneration of FAAH[5].

Quantitative Analysis of Binding Affinity and Target Engagement

The binding affinity and in vivo target engagement of this compound have been quantified across various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound

| Target | Species | IC50 | Reference |

| FAAH | Human (recombinant) | 70 ± 8 nM | [6][7] |

| FAAH | Rat (recombinant) | 313 ± 28 nM | [6][7] |

Table 2: In Vivo Target Engagement and Pharmacodynamic Effects in Humans

| Parameter | Dose | Effect | Reference |

| Brain FAAH Occupancy | Single 2.5 mg dose | >50% at trough | [1] |

| Brain FAAH Occupancy | Single 5 mg dose | Appreciable occupancy | [1] |

| Brain FAAH Occupancy | Single 10 mg dose | >80% at trough, 96-98% at Cmax | [1] |

| Brain FAAH Occupancy | Single 25 mg dose | 96-98% at Cmax | [1] |

| Brain FAAH Occupancy | Single 50 mg dose | 96-98% at Cmax | [1] |

| Plasma AEA Increase | Single 10-100 mg dose | 5.5–10-fold higher than placebo | [1] |

| Plasma OEA and PEA Increase | Single 10-100 mg dose | 4.3–5.6-fold higher than placebo | [1] |

| CSF AEA Increase (7 days) | 10 mg daily | ~45-fold increase | [1] |

| CSF AEA Increase (7 days) | 25 mg daily | ~41-fold increase | [1] |

| CSF AEA Increase (7 days) | 75 mg daily | ~77-fold increase | [1] |

| CSF OEA Increase (7 days) | 10 mg daily | ~6.6-fold increase | [1] |

| CSF OEA Increase (7 days) | 25 mg daily | ~5.8-fold increase | [1] |

| CSF OEA Increase (7 days) | 75 mg daily | ~7.4-fold increase | [1] |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of FAAH, which leads to an increase in the levels of endogenous fatty acid amides. These lipids, in turn, modulate various downstream signaling pathways.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

In Vitro FAAH Inhibition Assay

The inhibitory activity of this compound on recombinant human and rat FAAH was quantified to determine its IC50 values[7].

Workflow:

Quantification of this compound and Fatty Acid Amides

The concentrations of this compound and FAAs (AEA, OEA, PEA) in plasma and cerebrospinal fluid (CSF) were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method[1].

Protocol Outline:

-

Sample Collection: Plasma and CSF samples were collected from study participants at specified time points.

-

Sample Preparation: Proteins were precipitated from the samples, and the supernatant was extracted.

-

LC/MS/MS Analysis: The extracted samples were injected into an LC/MS/MS system for separation and quantification.

-

Data Analysis: The concentrations of this compound and FAAs were determined by comparing their peak areas to those of known standards.

Leukocyte FAAH Activity Assay

To assess peripheral FAAH inhibition, FAAH activity was measured in leukocytes[1].

Protocol Outline:

-

Leukocyte Isolation: Leukocytes were isolated from whole blood samples.

-

Cell Lysis: The isolated leukocytes were lysed to release intracellular enzymes, including FAAH.

-

Enzyme Activity Assay: The lysate was incubated with a fluorescent or radiolabeled FAAH substrate.

-

Measurement: The rate of product formation was measured to determine FAAH activity.

-

Data Analysis: FAAH activity in samples from this compound-treated individuals was compared to that in placebo-treated individuals to calculate the percent inhibition.

Positron Emission Tomography (PET) for Brain FAAH Occupancy

A PET study utilizing the FAAH tracer [11C]MK3168 was conducted to determine the occupancy of FAAH in the brain following administration of this compound[1][3].

Workflow:

Selectivity Profile

This compound demonstrates high selectivity for FAAH. At a concentration of 10 μM, it did not produce greater than 50% inhibition of binding to a panel of 50 other receptors, enzymes, transporters, and ion channels. Furthermore, it showed no inhibitory effects on cytochrome P450 enzymes (CYPs 1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this concentration[6][7][8].

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of FAAH that effectively engages its target in both central and peripheral tissues. The comprehensive data on its binding affinity, target engagement, and pharmacodynamic effects, supported by detailed experimental protocols, provide a solid foundation for its continued investigation in relevant therapeutic areas. The high selectivity of this compound further underscores its potential as a targeted therapeutic agent.

References

- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.okstate.edu [scholars.okstate.edu]

- 3. Fatty Acid Amide Hydrolase Inhibition by this compound: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

JNJ-42165279: A Deep Dive into its Effects on Anandamide and the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-42165279 is a potent and selective, covalently binding but slowly reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide and other fatty acid amides, thereby potentiating their signaling and therapeutic effects.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on anandamide and other endocannabinoids, and the experimental methodologies used to determine these effects.

Mechanism of Action: Enhancing Endocannabinoid Tone

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of the ECS is the cannabinoid receptor 1 (CB1), which is activated by endogenous ligands, most notably anandamide.[5][6] Anandamide's signaling is tightly controlled by its rapid enzymatic degradation by FAAH.[7]

This compound exerts its effects by inhibiting FAAH, leading to an accumulation of anandamide and other related N-acylethanolamines (NAEs) such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[2] This elevation of endogenous cannabinoid levels enhances the activation of cannabinoid receptors, offering a therapeutic strategy for conditions like anxiety disorders and major depressive disorder.[1]

Figure 1: Signaling pathway of anandamide and the inhibitory action of this compound.

Quantitative Effects on Endocannabinoids

The administration of this compound leads to significant, dose-dependent increases in the concentrations of anandamide and other endocannabinoids in both plasma and cerebrospinal fluid (CSF).

Preclinical Data (Rat Models)

In preclinical studies using rats, this compound demonstrated potent inhibition of FAAH and subsequent elevation of endocannabinoid levels.[2]

| Parameter | Value | Species | Reference |

| IC50 (hFAAH) | 70 ± 8 nM | Human (recombinant) | [2] |

| IC50 (rFAAH) | 313 ± 28 nM | Rat (recombinant) | [2] |

| Brain AEA Elevation | ~4-fold over basal | Rat | [8] |

| Plasma AEA Elevation | Dose-dependent | Rat | [2] |

| Plasma OEA Elevation | Dose-dependent | Rat | [2] |

| Plasma PEA Elevation | Dose-dependent | Rat | [2] |

Clinical Data (Human Volunteers)

Phase I clinical trials in healthy human volunteers have confirmed the potent effects of this compound on the endocannabinoid system.[3][4]

| Parameter | Dose | Fold Increase (vs. Placebo/Predose) | Matrix | Reference |

| Plasma AEA | 10-100 mg (single dose) | 5.5 - 10-fold (peak) | Plasma | [3] |

| Plasma OEA | 10-100 mg (single dose) | 4.3 - 5.6-fold (peak) | Plasma | [3] |

| Plasma PEA | 10-100 mg (single dose) | 4.3 - 5.6-fold (peak) | Plasma | [3] |

| CSF AEA | 10 mg (daily for 7 days) | ~45-fold | CSF | [3] |

| CSF AEA | 25 mg (daily for 7 days) | ~41-fold | CSF | [3] |

| CSF AEA | 75 mg (daily for 7 days) | ~77-fold | CSF | [3] |

| CSF OEA | 10 mg (daily for 7 days) | ~6.6-fold | CSF | [3] |

| CSF OEA | 25 mg (daily for 7 days) | ~5.8-fold | CSF | [3] |

| CSF OEA | 75 mg (daily for 7 days) | ~7.4-fold | CSF | [3] |

Brain FAAH Occupancy (Human PET Study)

Positron Emission Tomography (PET) studies using the FAAH tracer [11C]MK3168 have been conducted to determine the extent of FAAH occupancy in the brain following this compound administration.[3][4]

| Dose | Timing | Brain FAAH Occupancy | Reference |

| 2.5 mg (single dose) | At Cmax | Appreciable | [3] |

| 5 mg (single dose) | At Cmax | Appreciable | [3] |

| 10 mg (single dose) | At Cmax | 96 - 98% | [3] |

| 25 mg (single dose) | At Cmax | 96 - 98% | [3] |

| 50 mg (single dose) | At Cmax | 96 - 98% | [3] |

| 2.5 mg (single dose) | At trough | >50% | [3] |

| 10 mg (single dose) | At trough | >80% | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

In Vitro FAAH Inhibition Assay

Figure 2: Workflow for determining the in vitro IC50 of this compound.

To determine the in vitro potency of this compound, a biochemical assay using recombinant human and rat FAAH was performed. The compound, at varying concentrations, was pre-incubated with the enzyme for one hour. Following incubation, a fluorescent or radiolabeled substrate for FAAH was introduced, and the rate of product formation was measured. The concentration of this compound that resulted in 50% inhibition of enzyme activity (IC50) was then calculated.[2]

Measurement of Endocannabinoid Levels in Biological Matrices

Figure 3: General workflow for the quantification of endocannabinoids.

The concentrations of anandamide, OEA, and PEA in plasma and CSF were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific analytical technique allows for the accurate measurement of these lipid signaling molecules in complex biological samples. The general workflow involves sample collection, extraction of the analytes from the biological matrix, separation using liquid chromatography, and detection and quantification by mass spectrometry.[3]

Brain FAAH Occupancy via Positron Emission Tomography (PET)

Figure 4: Experimental design for the FAAH occupancy PET study.

To assess the degree of FAAH inhibition in the brain, a PET study was conducted using the radiolabeled FAAH inhibitor [11C]MK3168. Healthy volunteers underwent a baseline PET scan to measure the initial binding of the tracer to FAAH. Subsequently, they were administered this compound, followed by a second PET scan. The reduction in the binding of [11C]MK3168 after this compound administration reflects the occupancy of FAAH by the drug, allowing for the calculation of the percentage of brain FAAH inhibition.[3]

Conclusion

This compound is a potent FAAH inhibitor that significantly elevates the levels of anandamide and other endocannabinoids in both the periphery and the central nervous system. The comprehensive preclinical and clinical data, including robust target engagement demonstrated by PET imaging, support its mechanism of action. This in-depth understanding of its pharmacodynamic effects is crucial for the ongoing clinical development of this compound and for future research into the therapeutic potential of FAAH inhibition.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid Amide Hydrolase Inhibition by this compound: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anandamide, a brain endogenous compound, interacts specifically with cannabinoid receptors and inhibits adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

JNJ-42165279: A Comprehensive Technical Guide to its Selectivity Profile Against Other Hydrolases

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent, orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH) that has been investigated for the treatment of various central nervous system disorders, including anxiety and major depressive disorder.[1] A key attribute of a successful therapeutic agent is its selectivity for the intended target over other proteins in the body, which minimizes the risk of off-target effects. This technical guide provides an in-depth overview of the selectivity profile of this compound, with a particular focus on its activity against other hydrolases. The information is compiled from publicly available preclinical and clinical data.

Mechanism of Action and Signaling Pathway

This compound is a covalent, but slowly reversible, inhibitor of FAAH.[1] It acts by carbamylating the catalytic serine residue (Ser241) within the active site of the FAAH enzyme.[2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called fatty acid amides (FAAs), the most studied of which is N-arachidonoylethanolamine, or anandamide (AEA).[3]

By inhibiting FAAH, this compound leads to an increase in the levels of anandamide and other FAAs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[2][3] Anandamide is an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily CB1 and CB2.[4] The potentiation of anandamide signaling through the inhibition of its degradation is the core mechanism by which this compound is thought to exert its therapeutic effects.[4]

Selectivity Profile: Data Presentation

The selectivity of this compound has been evaluated against its primary target, FAAH, as well as a broad range of other proteins.

Potency Against Target Hydrolase (FAAH)

This compound demonstrates potent inhibition of both human and rat FAAH. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 (nM) | Species |

| FAAH | 70 | Human |

| FAAH | 313 | Rat |

| Data sourced from Keith et al., 2015.[3] |

Broad Off-Target Selectivity Screening

This compound has undergone extensive selectivity screening to assess its potential for off-target activities. The key findings from these studies are summarized below.

| Target Class | Number of Targets | Concentration Tested | Result |

| Receptors, Enzymes, Transporters, Ion Channels | 50 | 10 µM | No significant inhibition (>50%) observed for any target.[2] |

| Cytochrome P450 Enzymes (CYPs) | 6 (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) | 10 µM | No inhibition observed.[2] |

| hERG Channel | 1 | 10 µM | No inhibition observed.[2] |

Note: The comprehensive list of the 50 specific off-targets evaluated has not been made publicly available in the reviewed scientific literature.

Selectivity Against Other Hydrolases

While this compound is described as "highly selective," specific quantitative data on its activity against other hydrolases, particularly other serine hydrolases, is not available in the public domain. The serine hydrolase superfamily is a large and diverse group of enzymes, and assessing selectivity against these related enzymes is crucial. For context, the FAAH inhibitor BIA 10-2474, which was associated with severe adverse events in a clinical trial, was later found to inhibit several other serine hydrolases, including carboxylesterases (CES1, CES2) and α/β-hydrolase domain-containing proteins (ABHDs). In contrast, other clinically evaluated FAAH inhibitors, such as PF-0445784S, have demonstrated high selectivity with minimal off-target activity against other serine hydrolases. The preclinical data for this compound suggests a high degree of selectivity, but direct comparative data against other hydrolases is not publicly available.

Experimental Protocols

Detailed experimental protocols for the selectivity screening of this compound have not been fully disclosed. However, based on standard practices in drug discovery and the available literature, the following represents likely methodologies.

FAAH Inhibition Assay (Fluorometric Method)

This is a common in vitro assay to determine the potency of FAAH inhibitors.

Principle: The assay measures the activity of recombinant FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Cleavage of AAMCA by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is proportional to FAAH activity.

Materials:

-

Recombinant human FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

-

AAMCA substrate

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, the diluted this compound solutions, and the recombinant FAAH enzyme. Include wells with DMSO only as a control for uninhibited enzyme activity.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., ~360 nm excitation and ~465 nm emission).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response model to determine the IC50 value.

Off-Target Selectivity Profiling

A common approach for broad selectivity screening is to use a panel of in vitro assays, often provided by contract research organizations.

Principle: this compound would be tested at a fixed concentration (e.g., 10 µM) in a battery of standardized binding and functional assays covering a wide range of biologically relevant targets.

Typical Assay Types in a Panel:

-

Radioligand Binding Assays: To assess the ability of the compound to displace a known radiolabeled ligand from a receptor or transporter.

-

Enzyme Inhibition Assays: To measure the effect of the compound on the activity of various enzymes.

-

Functional Assays: To determine if the compound acts as an agonist or antagonist at a receptor, or if it modulates the activity of an ion channel.

General Procedure:

-

This compound is prepared at the specified test concentration.

-

The compound is incubated with the specific target (e.g., cell membranes expressing a receptor, a purified enzyme).

-

The assay-specific endpoint is measured (e.g., radioactivity, fluorescence, luminescence).

-

The percentage of inhibition or stimulation is calculated relative to a control.

Activity-Based Protein Profiling (ABPP) for Hydrolase Selectivity

ABPP is a powerful chemoproteomic technique used to assess the activity of entire enzyme families directly in complex biological samples. It is a likely method that would have been used to confirm the selectivity of this compound against other serine hydrolases.

Principle: A broad-spectrum, activity-based probe (e.g., a fluorophosphonate linked to a reporter tag like biotin or a fluorophore) is used to covalently label the active site of serine hydrolases in a proteome. If this compound is pre-incubated with the proteome, it will bind to its target (FAAH) and prevent the probe from labeling it. By comparing the probe labeling pattern in the presence and absence of this compound, off-target interactions can be identified.

General Workflow:

-

A complex proteome (e.g., cell or tissue lysate) is prepared.

-

The proteome is incubated with either DMSO (control) or this compound.

-

The activity-based probe is added to both samples.

-

The probe-labeled proteins are visualized (e.g., by in-gel fluorescence scanning) or enriched (e.g., using streptavidin beads if the probe is biotinylated) for identification and quantification by mass spectrometry.

-

A reduction in probe labeling for a specific protein in the this compound-treated sample indicates an interaction.

Conclusion

This compound is a potent inhibitor of FAAH with a high degree of selectivity. Preclinical data indicates that at a concentration of 10 µM, it does not significantly interact with a wide range of other receptors, enzymes, transporters, and ion channels, nor does it inhibit major CYP450 enzymes or the hERG channel. This suggests a low potential for many common off-target related side effects.

While the compound is reported to be highly selective, a detailed, quantitative profile of its activity against other hydrolases, particularly members of the serine hydrolase superfamily, is not publicly available. The use of advanced techniques like Activity-Based Protein Profiling is crucial for confirming such selectivity. The available data supports the characterization of this compound as a selective FAAH inhibitor, a critical feature for its development as a therapeutic agent.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

Early-phase clinical trial results for JNJ-42165279

An In-depth Technical Guide to the Early-Phase Clinical Trial Results of JNJ-42165279

Introduction

This compound is a potent, selective, and orally bioavailable inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Developed by Janssen Pharmaceutica, this compound acts by covalently binding to the catalytic site of FAAH in a slowly reversible manner.[1][2][3] The inhibition of FAAH leads to an increase in the levels of endogenous fatty acid amides (FAAs), including anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[2][4] This mechanism is being explored for its therapeutic potential in treating anxiety and mood disorders.[1][5] This guide provides a detailed overview of the early-phase clinical trial results for this compound, focusing on its pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy.

Mechanism of Action: FAAH Inhibition

This compound is a selective inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[3][6][7][8] By blocking FAAH, this compound potentiates the effects of these endogenous signaling molecules.[5] The compound has an IC50 of 70 nM for FAAH and demonstrates high selectivity over other enzymes, ion channels, transporters, and receptors.[1][4]

Caption: Signaling pathway of FAAH inhibition by this compound.

Early-Phase Clinical Trial Results

Phase 1: Pharmacokinetics, Pharmacodynamics, and Safety

A Phase 1 multiple-ascending dose study was conducted in healthy volunteers to assess the safety, pharmacokinetics, and pharmacodynamics of this compound.[5][9]

Pharmacokinetics: this compound demonstrated a plasma half-life of 8-14 hours.[3] Following oral administration, it was found to cross the blood-brain barrier, with brain concentrations being somewhat elevated relative to plasma at Cmax.[4]

Pharmacodynamics: Administration of this compound resulted in a dose-dependent increase in plasma and cerebrospinal fluid (CSF) concentrations of FAAs.[5] A positron emission tomography (PET) study using the FAAH tracer [11C]MK3168 confirmed target engagement in the brain.[5][10]

Table 1: Pharmacodynamic Effects of this compound in Healthy Volunteers

| Parameter | Dose | Result |

| Plasma AEA | 10-100 mg (single dose) | 5.5–10-fold increase vs. placebo[5] |

| Plasma OEA & PEA | 10-100 mg (single dose) | 4.3–5.6-fold increase vs. placebo[5] |

| CSF AEA | 10-75 mg (daily for 7 days) | ~41-77-fold increase vs. predose[5] |

| CSF OEA | 10-75 mg (daily for 7 days) | ~5.8-7.4-fold increase vs. predose[5] |

| Brain FAAH Occupancy | ≥10 mg | Saturation (96-98%)[5] |

Safety: In Phase 1 trials, this compound was generally well-tolerated with few side effects, all of which were of mild intensity.[11][12] No serious adverse events were reported.[1]

Phase 2: Efficacy and Safety in Patient Populations

Social Anxiety Disorder (SAD): A Phase 2a, multicenter, double-blind, placebo-controlled proof-of-concept study (NCT02432703) evaluated the efficacy, safety, and tolerability of this compound (25 mg daily for 12 weeks) in 149 subjects with SAD.[3][6][7][8][13]

Table 2: Efficacy Results of this compound in Social Anxiety Disorder

| Endpoint | This compound (n=~75) | Placebo (n=~74) | p-value |

| Change in LSAS Total Score | -29.4 (SD 27.47) | -22.4 (SD 23.57) | Not significant[6][13] |

| ≥30% Improvement in LSAS | 42.4% | 23.6% | 0.04[6][13] |

| CGI-I "Much/Very Much Improved" | 44.1% | 23.6% | 0.02[6][13] |

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation

The study indicated that this compound may have an anxiolytic effect, although the primary endpoint was not met.[6][13] The drug was well tolerated.[13]

Autism Spectrum Disorder (ASD): A Phase 2, double-blind, placebo-controlled, multicenter study (NCT03664232) assessed the efficacy and safety of this compound (25 mg, twice-daily for 12 weeks) in 61 adolescents and adults with ASD.[14][15]

Table 3: Efficacy Results of this compound in Autism Spectrum Disorder

| Endpoint (Change from baseline to day 85) | This compound | Placebo | p-value |

| ABI-CD Score | Not specified | Not specified | 0.284[14][15] |

| ABI-SC Score | Not specified | Not specified | 0.290[14][15] |

| ABI-RB Score | Not specified | Not specified | 0.231[14][15] |

| RBS-R Score | Favored this compound | - | 0.006[14][15] |

| CASI-Anx Score | Favored this compound | - | 0.048[14][15] |

ABI-CD: Autism Behavior Inventory-Core Domain; ABI-SC: ABI-Social Communication; ABI-RB: ABI-Repetitive/Restrictive Behavior; RBS-R: Repetitive Behavior Scale-Revised; CASI-Anx: Child Adolescent Symptom Inventory-Anxiety.

While the primary endpoints were not met, this compound showed potential therapeutic effects on certain aspects of core ASD symptoms and demonstrated an acceptable safety profile.[14][15]

Experimental Protocols

Detailed experimental protocols are not fully available in the public domain. The following is a summary of the methodologies as described in the cited publications.

Phase 1 Multiple-Ascending Dose and PET Study:

-

Design: Randomized, placebo-controlled, multiple-ascending dose study in healthy male volunteers.[9][16]

-

Assessments: Pharmacokinetics (plasma, CSF, urine concentrations of this compound), pharmacodynamics (plasma and CSF FAA levels, leukocyte FAAH activity), and safety were monitored.[5][9]

-

PET Imaging: Brain FAAH occupancy was determined using the tracer [11C]MK3168 after single and multiple doses of this compound.[5][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.okstate.edu [scholars.okstate.edu]

- 8. The effects of inhibition of fatty acid amide hydrolase (FAAH) by this compound in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]

- 9. Fatty Acid Amide Hydrolase Inhibition by this compound: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy and safety of this compound, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of FAAH inhibition on the neural basis of anxiety-related processing in healthy male subjects: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Toxicology of Seltorexant (JNJ-42165279)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seltorexant (also known as JNJ-42165279) is an investigational drug that acts as a selective antagonist of the orexin-2 receptor (OX2R). The orexin system is a key regulator of wakefulness, and its modulation is a therapeutic target for sleep disorders and, more recently, major depressive disorder (MDD). This technical guide provides a comprehensive overview of the available safety and toxicology data for seltorexant, compiled from preclinical studies and clinical trials. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Preclinical Safety and Toxicology

Preclinical evaluation of seltorexant has been conducted in various animal models to establish its safety profile before human trials. These studies have included assessments of general toxicology, safety pharmacology, and genotoxicity.

General Toxicology

One-month toxicology studies have been conducted in both rats and dogs.[1] Additionally, longer-term studies, including a 6-month toxicity study in rats and a 9-month toxicology study in dogs, have been completed. While the full study reports are not publicly available, these studies have supported the progression of seltorexant into clinical development, indicating an acceptable safety profile for human studies.[1]

Safety Pharmacology

A cardiovascular safety study in dogs demonstrated that seltorexant was well-tolerated.[1] Furthermore, in a study using a rotarod apparatus in rats, seltorexant did not impair motor coordination at a dose that induces sleep and did not potentiate the ataxic effects of alcohol, suggesting a lack of myorelaxant effects.[1]

Genotoxicity

Seltorexant has been evaluated for its genotoxic potential and has not shown evidence of genotoxicity.[1]

Reproductive Toxicology

Fertility studies in male and female rats have been conducted.[2] Early clinical studies had limitations on the duration of treatment for women of childbearing potential due to limited reproductive toxicology data at the time.[2]

Clinical Safety and Tolerability

The safety and tolerability of seltorexant have been evaluated in multiple clinical trials involving healthy volunteers and patients with insomnia and major depressive disorder. Overall, seltorexant has been reported to be generally well-tolerated.

Treatment-Emergent Adverse Events (TEAEs)

The most commonly reported TEAEs across various clinical studies are summarized in the tables below.

Table 1: Common Treatment-Emergent Adverse Events in a Phase 2b Study in Patients with Major Depressive Disorder [3]

| Adverse Event | Placebo (n=138) | Seltorexant 10 mg (n=33) | Seltorexant 20 mg (n=63) | Seltorexant 40 mg (n=53) |

| Headache | 6.6% | 6.1% | 6.3% | 7.5% |

| Somnolence | 5.1% | 3.0% | 7.9% | 7.5% |

| Nausea | 2.9% | 6.1% | 6.3% | 3.8% |

Table 2: Treatment-Emergent Adverse Events in a Phase 1 Study in Healthy Volunteers [4]

| Adverse Event (≥3 participants) | Frequency |

| Somnolence | 7.1% |

| Headache | 5.7% |

| Sleep paralysis | 2.9% |

In a Phase 3 trial (NCT04533529) in adults with MDD with insomnia symptoms, the safety and tolerability profile of seltorexant 20 mg was similar to placebo.[5] The rates of common adverse events were comparable between the two groups.[6] Discontinuation rates due to TEAEs were low and similar for both seltorexant (2.1%) and placebo (2.3%).[7]

Serious Adverse Events (SAEs) and Other Safety Findings

Across the clinical trial program, no new safety signals have been identified.[5][8] In the Phase 3 MDD study, serious TEAEs were reported in one participant from each of the seltorexant and placebo groups, with none being attributed to the study drug.[7] No deaths have been reported in the seltorexant clinical trials.[9]

Assessments of vital signs, clinical laboratory tests, and electrocardiogram (ECG) findings have been routinely conducted in clinical trials.[3][4] No clinically significant abnormalities have been consistently reported. Suicidal ideation and behavior have been monitored using the Columbia-Suicide Severity Rating Scale (C-SSRS), with no concerning signals identified.[4]

Experimental Protocols

Detailed experimental protocols for the pivotal safety and toxicology studies are typically proprietary. However, based on published literature and clinical trial registrations, the general methodologies can be outlined.

Preclinical Toxicology Study Design (General)

-

Objective: To assess the potential toxicity of seltorexant following repeated administration in two mammalian species (one rodent, one non-rodent).

-

Test System: Sprague Dawley rats and Beagle dogs are commonly used species for such studies.

-

Dosing: Oral administration (gavage for rodents, capsules for dogs) once daily for the specified duration (e.g., 1, 6, or 9 months). Multiple dose groups, including a control group (vehicle) and at least three escalating dose levels of seltorexant.

-

Endpoints:

-

Clinical observations: Daily checks for signs of toxicity.

-

Body weight and food consumption: Measured weekly.

-

Ophthalmology: Examinations performed at baseline and termination.

-

Hematology and clinical chemistry: Blood samples collected at specified intervals.

-

Urinalysis: Conducted at specified intervals.

-

Gross pathology: Full necropsy performed at the end of the study.

-

Histopathology: Microscopic examination of a comprehensive list of tissues.

-

Clinical Trial Safety Assessment Protocol (General)

-

Objective: To evaluate the safety and tolerability of seltorexant in human subjects.

-

Study Design: Randomized, double-blind, placebo-controlled trials are the standard.

-

Assessments:

-

Treatment-Emergent Adverse Events (TEAEs): Spontaneously reported by subjects or observed by investigators, coded using the Medical Dictionary for Regulatory Activities (MedDRA).

-

Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis performed at screening and at specified time points during the study.

-

Vital Signs: Blood pressure, pulse rate, respiratory rate, and body temperature measured at regular intervals.

-

Electrocardiograms (ECGs): Performed at baseline and at specified time points to assess cardiac safety, including QT interval.

-

Suicidality Assessment: Monitored using scales such as the Columbia-Suicide Severity Rating Scale (C-SSRS).

-

Physical Examinations: Conducted at screening and at the end of the study.

-

Signaling Pathways and Experimental Workflows

Orexin-2 Receptor Signaling Pathway

Seltorexant is a selective antagonist of the orexin-2 receptor (OX2R), a G-protein coupled receptor (GPCR). Orexin receptors can couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[10] The primary signaling pathway for OX2R in the central nervous system is believed to be through Gq/11. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). Seltorexant blocks the binding of the endogenous orexin peptides to OX2R, thereby inhibiting this downstream signaling cascade.

Experimental Workflow for a Phase 3 Clinical Trial

The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating the safety and efficacy of seltorexant.

Conclusion

Based on the available preclinical and extensive clinical trial data, seltorexant (this compound) has demonstrated a favorable safety and tolerability profile. The most common adverse events are generally mild to moderate in severity. Long-term studies have not revealed new safety concerns. The mechanism of action, through selective antagonism of the orexin-2 receptor, offers a novel approach for the treatment of major depressive disorder with insomnia symptoms. Continued evaluation in ongoing and future clinical trials will further delineate the long-term safety and efficacy of this promising therapeutic agent.

References

- 1. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Seltorexant as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Restricted [jnjmedicalconnect.com]

- 5. Restricted [jnjmedicalconnect.com]

- 6. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]

- 7. psychiatrictimes.com [psychiatrictimes.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Restricted [jnjmedicalconnect.com]

- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

JNJ-42165279 Application Notes and Protocols for In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42165279 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids such as anandamide (AEA). By inhibiting FAAH, this compound elevates the levels of AEA in the brain and peripheral tissues, thereby potentiating cannabinoid receptor signaling. This mechanism of action has generated significant interest in its therapeutic potential for a range of conditions, including neuropathic pain, anxiety, and depression. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models of these conditions, along with summarized dosage information and diagrams to facilitate experimental design and execution.

Mechanism of Action

This compound is a covalent inhibitor of FAAH. It binds to the active site of the enzyme, leading to its inactivation and a subsequent increase in the concentration of FAAH substrates, most notably the endocannabinoid anandamide (AEA), as well as other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1] This elevation of endocannabinoids enhances their signaling through cannabinoid receptors (CB1 and CB2), which are key modulators of pain, mood, and stress responses.

References

Protocol for dissolving JNJ-42165279 for cell culture

Application Notes and Protocols

Topic: Protocol for Dissolving JNJ-42165279 for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a potent, selective, and slowly reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1][2] Its use in cell-based assays is crucial for studying the endocannabinoid system and its therapeutic potential. Proper dissolution and handling are critical to ensure experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture experiments, summarizes its key properties, and illustrates its mechanism of action.

Introduction

This compound covalently inactivates the FAAH enzyme, leading to an elevation in the concentrations of endogenous fatty acid amides such as anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA).[1][3] This activity makes it a valuable tool for investigating the roles of these signaling molecules in various physiological processes. The compound has demonstrated high selectivity for FAAH over a broad panel of other enzymes, receptors, and ion channels.[1][4] Due to its low aqueous solubility, a specific protocol is required to prepare a biologically active solution for in vitro studies.[5][6] This guide outlines the recommended procedure for dissolving this compound to create stable stock solutions and sterile working solutions for cell culture applications.

Quantitative Data Summary

The physicochemical and inhibitory properties of this compound are summarized below. This data is essential for calculating appropriate concentrations for stock and working solutions.

| Parameter | Value | Reference |

| Molecular Weight | 410.8 g/mol | [4][5] |

| IC₅₀ (Human FAAH) | 70 nM | [4][5][7] |

| IC₅₀ (Rat FAAH) | 313 nM | [4][5][7] |

| Solubility in DMSO | ≥ 30 mg/mL (up to 82 mg/mL reported) | [4][5] |

| Solubility in Ethanol | ≥ 30 mg/mL (up to 82 mg/mL reported) | [4][5] |

| Solubility in Water | 0.141 mg/mL (considered insoluble) | [5][6] |

Mechanism of Action: FAAH Inhibition

This compound exerts its effect by inhibiting the FAAH enzyme. FAAH is located on intracellular membranes and is the primary enzyme responsible for terminating the signaling of anandamide (AEA) by hydrolyzing it.[8][9] By inhibiting FAAH, this compound prevents AEA degradation, leading to its accumulation.[1] This enhances the activation of cannabinoid receptors (CB1 and CB2) by AEA, modulating downstream signaling pathways involved in pain, anxiety, and mood.[8][9]

Figure 1. Signaling pathway of this compound action.

Experimental Protocol

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution into cell culture medium for experimental use.

Materials and Equipment

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and antibiotics)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Sterile, positive displacement pipettes and tips

-

Vortex mixer

-

Laminar flow hood or biological safety cabinet

Preparation of Stock Solution (10 mM)

Critical Note: this compound has low water solubility. The use of a high-purity, anhydrous solvent like DMSO is required to create a concentrated stock solution.[4][5] Using fresh DMSO is recommended as moisture can reduce the solubility of the compound.[5]

-

Tare Balance: In a sterile environment (e.g., a chemical fume hood), place a sterile microcentrifuge tube on the analytical balance and tare the weight.

-

Weigh Compound: Carefully weigh out a precise amount of this compound powder (e.g., 1 mg) into the tared tube. Record the exact weight.

-

Calculate Solvent Volume: Calculate the volume of DMSO needed to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 410.8 mg/mmol) * 100,000 Example: For 1 mg of this compound, the required DMSO volume is (1 / 410.8) * 100,000 ≈ 243.4 µL.

-

Dissolve Compound: Add the calculated volume of sterile, anhydrous DMSO to the tube containing the this compound powder.

-

Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.

-

Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as the solid compound shows slight degradation under fluorescent light.[1]

Preparation of Working Solutions

Critical Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

-

Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

-

Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.

-

Serial Dilution: Perform serial dilutions of the DMSO stock solution into the pre-warmed sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare an intermediate dilution first to ensure accurate pipetting and mixing.

-

Example for 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix gently by inverting the tube or pipetting up and down.

-

-

Immediate Use: Add the final working solution to the cell culture wells immediately after preparation. Due to the compound's hydrolytic instability at physiological pH over extended periods, fresh working solutions should be prepared for each experiment.[1]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for preparing this compound for cell culture application.

Figure 2. Workflow for dissolving this compound.

References

- 1. Preclinical Characterization of the FAAH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Application Notes and Protocols: JNJ-42165279 in Preclinical Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, primarily anandamide (AEA).[1][2][3][4] By inhibiting FAAH, this compound elevates the levels of AEA and other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) in both the central and peripheral nervous systems.[1][4] This mechanism has shown potential for therapeutic intervention in pain, anxiety, and mood disorders.[5][6] Preclinical studies have demonstrated the efficacy of this compound in rodent models of neuropathic pain, specifically the spinal nerve ligation (SNL) model.[1][2][3][7] These application notes provide detailed protocols for the administration and evaluation of this compound in this preclinical pain model.

Mechanism of Action: FAAH Inhibition

This compound covalently inactivates the FAAH enzyme, leading to a significant increase in the concentration of anandamide (AEA).[1][3] AEA is an endogenous ligand for cannabinoid receptors (CB1 and CB2), which are key components of the endocannabinoid system involved in pain modulation.[8] Elevated AEA levels enhance the activation of these receptors, resulting in analgesic effects.[8][9] The localized synthesis and degradation of AEA suggest that FAAH inhibition may offer a targeted analgesic approach with a reduced risk of the psychotropic side effects associated with direct CB1 receptor agonists.

Quantitative Data Presentation

Table 1: Pharmacodynamic Effects of this compound in Rats

This table summarizes the dose-dependent effects of oral administration of this compound on the levels of key fatty acid amides in the brains of rats.

| Dose (mg/kg, p.o.) | Time Post-Dose (hours) | Fold Increase in Anandamide (AEA) | Fold Increase in Palmitoylethanolamide (PEA) | Fold Increase in Oleoylethanolamide (OEA) |

| 20 | 2 | >4 | ~10 | ~12 |

| 20 | 4 | - | Maximal | Maximal |

| 20 | 24 | Baseline | Baseline | Baseline |

| Data compiled from a preclinical characterization study.[1] |

Table 2: Efficacy of this compound in the Rat Spinal Nerve Ligation (SNL) Model

This table presents the dose-dependent efficacy of this compound in reducing tactile allodynia in the rat SNL model of neuropathic pain.

| Dose (mg/kg, p.o.) | Corresponding Plasma Concentration (µM at 30 min) | Efficacy (% Maximum Possible Effect, %MPE) |

| ED90 = 22 | 2.5 | 90 |

| 60 | - | Time-course data available |

| Data expressed as the percentage of the maximum possible effect (%MPE).[1] |

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This protocol describes the surgical procedure to induce neuropathic pain in rats, mimicking chronic nerve compression.

Materials:

-

Male Sprague-Dawley rats (100-250 g)

-

Isoflurane anesthesia

-

Surgical instruments (scalpel, forceps, fine rongeurs)

-

6-0 silk suture

-

Wound clips or sutures for skin closure

-

Prophylactic antibiotics (e.g., Bicillin)

-

Antibiotic ointment

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat with isoflurane (3-4% for induction, 2% for maintenance).[10] Shave and sterilize the dorsal lumbar region.

-

Incision: Make a midline dorsal skin incision at the L4-S2 level.[11]

-

Muscle Retraction: Separate the paraspinal muscles from the spinous processes to expose the vertebrae.[10]

-

Exposure of Spinal Nerves: Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.[5][12]

-

Ligation: Isolate the L5 and L6 spinal nerves and tightly ligate them with a 6-0 silk suture.[5][12] In some variations, only the L5 nerve is ligated.[1]

-

Wound Closure: Suture the muscle and fascia layers. Close the skin incision with wound clips or sutures.[5][12]

-

Post-operative Care: Administer prophylactic antibiotics and apply antibiotic ointment to the wound site.[1] House the animals in groups with extra bedding and monitor for signs of infection and distress.[5] Allow a recovery period of at least 3-7 days before behavioral testing.[5]

Assessment of Tactile Allodynia using von Frey Filaments

This protocol details the "up-down method" for determining the 50% paw withdrawal threshold in response to mechanical stimulation.

Materials:

-

Set of calibrated von Frey filaments (e.g., Stoelting)

-

Elevated wire mesh platform

-

Individual testing chambers

Procedure:

-

Acclimation: Place the rats in individual chambers on the wire mesh floor and allow them to acclimate for at least 1 hour before testing.[13]

-

Filament Application: Apply the von Frey filament perpendicularly to the plantar surface of the rat's hind paw with enough force to cause a slight buckling.[2]

-

Initial Stimulus: Begin testing with a filament in the middle of the force range (e.g., 4.31 handle number, corresponding to 2.0 g).[2][3] Hold the filament for 6-8 seconds or until a withdrawal response is observed.[2]

-

Up-Down Method:

-

If there is a positive response (paw withdrawal), the next stimulus should be a weaker filament.

-

If there is no response, the next stimulus should be a stronger filament.

-

-

Threshold Determination: The 50% withdrawal threshold is determined by the pattern of responses. The testing continues until a specific pattern is observed (e.g., the threshold is crossed 6 times, followed by 4 additional stimuli).[2]

-

Calculation: The 50% paw withdrawal threshold (in grams) is calculated using the formula described by Chaplan et al. (1994).[2]

Conclusion

This compound demonstrates significant analgesic properties in preclinical models of neuropathic pain by inhibiting FAAH and subsequently elevating endocannabinoid levels. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound and other FAAH inhibitors in pain research. Careful adherence to these established methodologies is crucial for obtaining reproducible and reliable data.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 3. Quantitative assessment of tactile allodynia in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. iasp-pain.org [iasp-pain.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 9. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation | Semantic Scholar [semanticscholar.org]

- 10. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. mmpc.org [mmpc.org]

Using JNJ-42165279 to Elucidate Endocannabinoid Signaling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent, selective, and slowly reversible covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[1][2] By inhibiting FAAH, this compound elevates the endogenous levels of these signaling lipids, thereby potentiating their effects at cannabinoid receptors and other targets. This makes this compound a valuable pharmacological tool for studying the physiological and pathophysiological roles of the endocannabinoid system. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental settings to investigate endocannabinoid signaling.

Mechanism of Action

This compound acts as a substrate for FAAH and covalently inactivates the enzyme.[1] This covalent modification is slowly reversible, leading to a sustained inhibition of FAAH activity. The inhibition of FAAH leads to an accumulation of its substrates, most notably anandamide, thereby enhancing endocannabinoid tone.

Figure 1: Mechanism of Action of this compound.

Data Presentation

In Vitro FAAH Inhibition

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 70 ± 8 nM | Human (recombinant) | Enzyme Activity Assay | [1] |

| IC50 | 313 ± 28 nM | Rat (recombinant) | Enzyme Activity Assay | [1] |

In Vivo Efficacy in a Rat Model of Neuropathic Pain

| Model | Parameter | Dose | Route | Effect | Reference |

| Spinal Nerve Ligation (SNL) | ED90 (reversal of tactile allodynia) | 22 mg/kg | Oral (p.o.) | 90% maximal possible effect | [3] |

Pharmacokinetics in Rats (Single Oral Dose)

| Parameter | Value | Dose | Brain/Plasma | Reference |

| Cmax | 4.2 µM | 20 mg/kg | Plasma | [3] |

| Tmax | 1 hour | 20 mg/kg | Plasma | [3] |

| Cmax | 6.3 µM | 20 mg/kg | Brain | [3] |

| Tmax | 1 hour | 20 mg/kg | Brain | [3] |

Human Pharmacodynamic and Pharmacokinetic Data

| Parameter | Dose | Effect | Reference |

| Brain FAAH Occupancy | ≥10 mg (single dose) | >95% | [4] |

| Plasma Anandamide Levels | 10-100 mg (single dose) | 5.5 to 10-fold increase | [4] |

| CSF Anandamide Levels | 10-75 mg (daily for 7 days) | ~41 to 77-fold increase | [4] |

| Plasma Half-life | 10-100 mg | 8.14 - 14.1 hours | [4] |

Experimental Protocols

Protocol 1: In Vitro FAAH Inhibitor Screening Assay

This protocol describes a fluorometric assay to determine the IC50 of this compound against FAAH.

Figure 2: In Vitro FAAH Inhibition Assay Workflow.

Materials:

-

Recombinant human or rat FAAH

-

This compound

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., N-(4-anilinoyl)-7-amino-4-methylcoumarin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

-

Enzyme Preparation: Dilute the recombinant FAAH enzyme in pre-chilled assay buffer to the desired working concentration.

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of the this compound serial dilutions or vehicle control to the appropriate wells.

-

Add 25 µL of the diluted FAAH enzyme solution to all wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 60 minutes to allow for the covalent binding of this compound to the enzyme.[1]

-

Reaction Initiation: Add 50 µL of the fluorogenic FAAH substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation ~360 nm, emission ~465 nm) in a kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed incubation time.

-

Data Analysis: Calculate the rate of substrate hydrolysis for each concentration of this compound. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Assessment of this compound in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

This protocol details the use of the spinal nerve ligation (SNL) model in rats to evaluate the analgesic efficacy of this compound.

Figure 3: In Vivo Neuropathic Pain Study Workflow.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Von Frey filaments

-

Animal behavioral testing apparatus

Procedure:

-

Spinal Nerve Ligation Surgery:

-

Anesthetize the rat.

-

Under aseptic conditions, make a dorsal midline incision to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves with silk suture.

-

Close the incision in layers.

-

Administer post-operative analgesics as per institutional guidelines.

-

-

Post-operative Recovery and Allodynia Development: Allow the animals to recover for 1-2 weeks. During this time, they will develop tactile allodynia (a lowered pain threshold to non-painful stimuli).

-

Baseline Behavioral Testing:

-

Acclimate the rats to the testing environment.

-

Measure the paw withdrawal threshold in response to stimulation with von Frey filaments to confirm the development of tactile allodynia.

-

-

Drug Administration:

-

Administer this compound orally at various doses (e.g., 3, 10, 30, 60 mg/kg). A dose of 22 mg/kg has been reported as the ED90.[3]

-

Administer vehicle to the control group.

-

-

Post-treatment Behavioral Testing:

-

At various time points after drug administration (e.g., 30, 60, 120, 240 minutes), re-assess the paw withdrawal threshold using von Frey filaments.

-

-

Data Analysis:

-